3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
Description
3,5,9-Trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furanocoumarin with demonstrated pharmacological activities, including anti-cancer and immunomodulatory effects . The compound features a tricyclic furanocoumarin core substituted with methyl groups at positions 3, 5, and 9, and a 2-oxo-2-(4-thiomorpholinyl)ethyl side chain at position 4. The thiomorpholinyl group introduces sulfur into the heterocyclic structure, which may enhance metabolic stability and binding affinity compared to oxygen-containing analogs .
Properties
IUPAC Name |
3,5,9-trimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-11-10-24-18-13(3)19-15(8-14(11)18)12(2)16(20(23)25-19)9-17(22)21-4-6-26-7-5-21/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYXOGVXRNWJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler precursors. The process may include the formation of the furochromenone core, followed by the introduction of the thiomorpholine moiety and the trimethyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anti-cancer or anti-inflammatory drugs.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences Among Psoralen Derivatives
Key Observations :
- Heterocyclic Influence : The thiomorpholinyl group in the target compound introduces sulfur, which may improve metabolic stability compared to oxygen-based heterocycles (e.g., piperazinyl or morpholinyl groups) .
- Methylation: Methyl groups at positions 3, 5, and 9 (as in the target compound) are hypothesized to sterically shield the furanocoumarin core, reducing off-target interactions .
Bioactivity Comparison
Immunoproteasome Inhibition
- Psoralen derivatives with oxathiazolone warheads at position 3 show moderate inhibition of the β5i subunit (IC₅₀ ~5 μM), while analogs with alternative electrophilic groups (e.g., thiomorpholinyl) may exhibit reduced activity due to steric or electronic mismatches .
- The target compound’s thiomorpholinyl-ethyl side chain could modulate binding to the immunoproteasome’s catalytic sites, though experimental validation is needed .
Anti-Cancer Potential
Calculated Physicochemical Properties
Table 2: Property Comparison
Implications :
- The target compound’s higher LogD suggests improved lipid bilayer penetration compared to psoralen.
- The absence of H-bond donors aligns with enhanced metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
